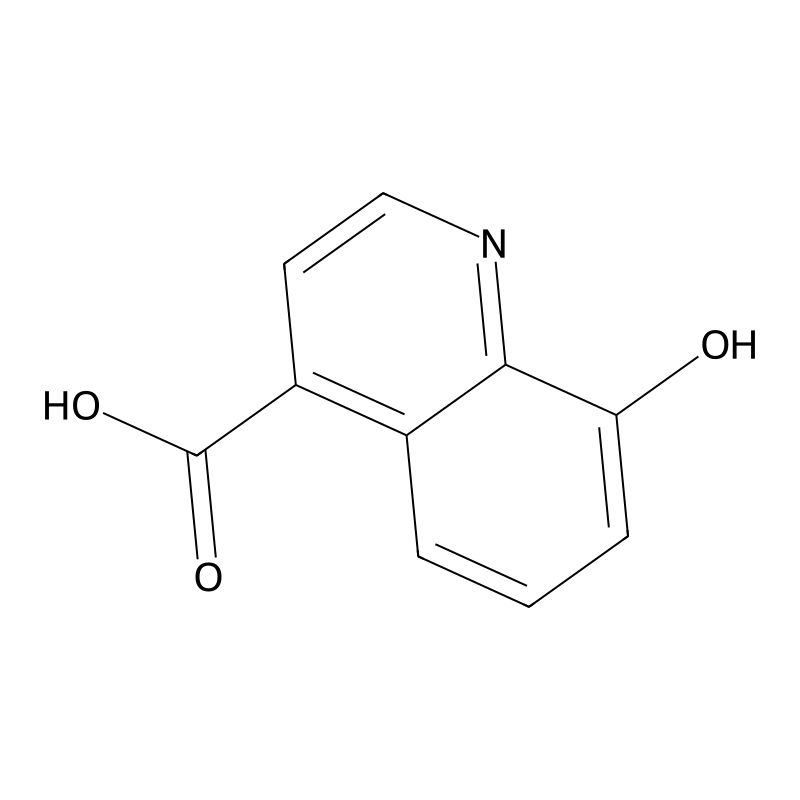8-Hydroxyquinoline-4-carboxylic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
8-Hydroxyquinoline-4-carboxylic acid is a compound belonging to the family of 8-hydroxyquinoline derivatives, which are characterized by a bicyclic structure comprising a quinoline ring with a hydroxyl group at the 8-position and a carboxylic acid group at the 4-position. Its chemical formula is , and it has a molecular weight of 189.17 g/mol. This compound exhibits significant chelating properties due to the presence of both the hydroxyl and carboxylic acid functional groups, allowing it to form stable complexes with various metal ions, which is a key feature in its biological and chemical applications .
The chemical reactivity of 8-hydroxyquinoline-4-carboxylic acid is influenced by its ability to participate in various reactions:
- Electrophilic Aromatic Substitution: The hydroxyl group can activate the aromatic ring for electrophilic substitution.
- Chelation: It can form chelates with metal ions such as copper, iron, and zinc, which enhances its biological activity .
- Esterification: The carboxylic acid group can undergo esterification reactions with alcohols to form esters, which may exhibit different biological activities .
8-Hydroxyquinoline-4-carboxylic acid has demonstrated various biological activities, including:
- Antimicrobial Activity: It exhibits inhibitory effects against several bacterial strains, making it a potential candidate for developing antimicrobial agents .
- Antioxidant Properties: The compound shows significant antioxidant activity, which is beneficial in combating oxidative stress-related diseases .
- Neuroprotective Effects: Research indicates that it may protect neuronal cells against oxidative damage and could be explored for treating neurodegenerative diseases .
Several methods exist for synthesizing 8-hydroxyquinoline-4-carboxylic acid:
- Condensation Reactions: One common method involves the condensation of 8-hydroxyquinoline with malonic acid derivatives under acidic conditions.
- Microwave-Assisted Synthesis: Recent advancements include microwave-assisted methods that enhance reaction efficiency and yield .
- Pfitzinger Reaction: This method involves reacting isatin derivatives with phenyl acetic acid to yield hydroxyquinoline derivatives, which can then be converted into carboxylic acids through further reactions .
8-Hydroxyquinoline-4-carboxylic acid has diverse applications across various fields:
- Pharmaceuticals: Its chelating properties make it useful in drug formulations targeting metal ion-related diseases.
- Analytical Chemistry: It serves as a reagent for detecting metal ions in analytical assays.
- Agriculture: The compound can be utilized as a fungicide due to its antimicrobial properties .
Research on interaction studies involving 8-hydroxyquinoline-4-carboxylic acid has shown:
- Metal Ion Interactions: Studies have demonstrated its ability to form stable complexes with transition metals, which can influence biological pathways and enhance therapeutic efficacy.
- Enzyme Inhibition: It has been investigated as an inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase, indicating potential applications in treating neurodegenerative disorders .
Several compounds share structural similarities with 8-hydroxyquinoline-4-carboxylic acid. Here are some notable examples:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 8-Hydroxyquinoline | Hydroxyl group at position 8 | Known for broad-spectrum antimicrobial activity |
| 5-Chloro-8-hydroxyquinoline | Chlorine substitution at position 5 | Enhanced activity against certain bacterial strains |
| 2-Hydroxyquinoline | Hydroxyl group at position 2 | Exhibits different biological activities |
| 8-Hydroxyquinoline-7-carboxylic acid | Carboxylic acid at position 7 | Potential neuroprotective effects |
Uniqueness
The uniqueness of 8-hydroxyquinoline-4-carboxylic acid lies in its dual functional groups (hydroxyl and carboxylic), which allow it to act as both a chelator and an active pharmaceutical ingredient. This characteristic enhances its versatility in different applications compared to other similar compounds that may lack one of these functional groups or have different substituents affecting their biological activity.








